Fulvestrant is a synthetic estrogen receptor (ER) antagonist classified as a selective estrogen receptor downregulator (SERD). [, , , , , , , ] Unlike selective estrogen receptor modulators (SERMs) like Tamoxifen, Fulvestrant demonstrates no known agonist activity. [, , ] This characteristic classifies it as a “pure antiestrogen”. [] Fulvestrant plays a crucial role in scientific research, particularly in the field of oncology, serving as a valuable tool for studying estrogen-dependent signaling pathways and developing novel therapies for hormone-receptor-positive breast cancer. [, , , , , , , , , , , , , ]
Fulvestrant is classified as a selective estrogen receptor downregulator (SERD). Its chemical name is 7α-[9-(4,4,5,5,5-pentafluoropentylsulphinyl)-nonyl]estra-1,3,5(10)-triene-3,17β-diol. The compound is derived from steroidal structures and is specifically designed to target estrogen receptors in breast tissue. Fulvestrant is marketed under the brand name Faslodex and is administered via intramuscular injection.
The synthesis of fulvestrant involves multiple steps. A detailed method includes:
Fulvestrant's molecular structure includes:
Fulvestrant undergoes various chemical reactions during its synthesis and metabolism:
Fulvestrant functions by binding to estrogen receptors in target tissues:
Fulvestrant exhibits distinct physical and chemical properties:
Fulvestrant is primarily used in clinical settings:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: